molecular formula C7H4F5NO B3033590 2,3-Difluoro-4-(trifluoromethoxy)aniline CAS No. 107570-54-7

2,3-Difluoro-4-(trifluoromethoxy)aniline

Cat. No.: B3033590
CAS No.: 107570-54-7
M. Wt: 213.1 g/mol
InChI Key: SLBZPAVVVANJBN-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4F5NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethoxy groups

Scientific Research Applications

2,3-Difluoro-4-(trifluoromethoxy)aniline has several applications in scientific research:

Safety and Hazards

The safety data sheet for 2,3-Difluoro-4-(trifluoromethoxy)aniline indicates that it is a hazardous substance . It has a danger signal word, and precautionary statements include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and not ingesting . If swallowed, immediate medical assistance should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-(trifluoromethoxy)aniline typically involves the introduction of fluorine and trifluoromethoxy groups onto an aniline precursor. One common method is the nucleophilic aromatic substitution reaction, where a suitable aniline derivative undergoes substitution with fluorine and trifluoromethoxy reagents under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized aniline compounds .

Properties

IUPAC Name

2,3-difluoro-4-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NO/c8-5-3(13)1-2-4(6(5)9)14-7(10,11)12/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBZPAVVVANJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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